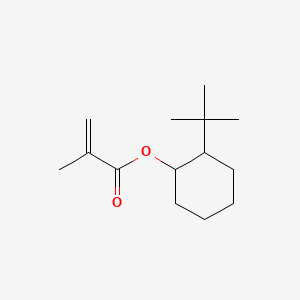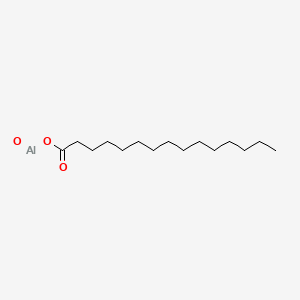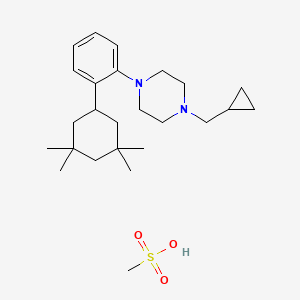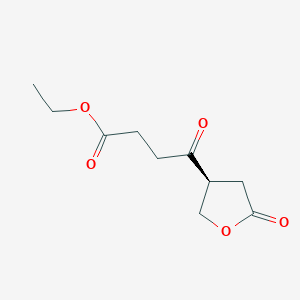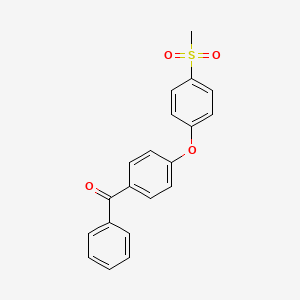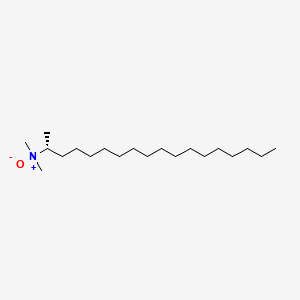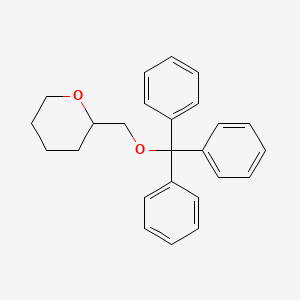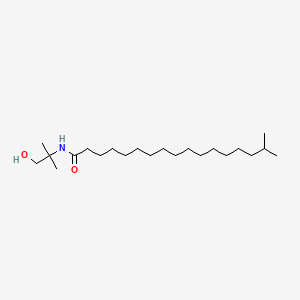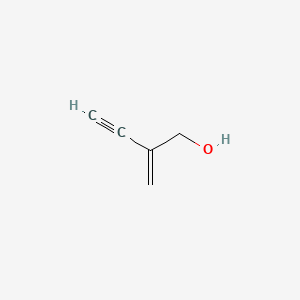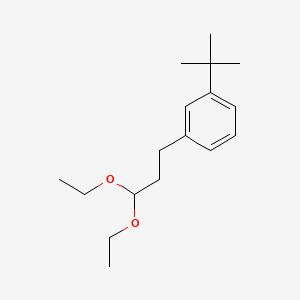
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid is an organic compound with the molecular formula C10H13NO6S and a molecular weight of 275.28 g/mol . This compound is known for its stability and solubility, making it a valuable intermediate in various chemical reactions and industrial applications .
Méthodes De Préparation
The synthesis of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be achieved through several routes. One common method involves the reaction of 3-methoxybenzoic acid with benzenesulfonyl chloride under specific conditions . The reaction conditions can be optimized based on the scale and requirements of the laboratory or industrial setup. The compound is typically obtained as a white or off-white crystalline solid .
Analyse Des Réactions Chimiques
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid involves its interaction with specific molecular targets and pathways. The sulphonyl group is known to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
2,3-Dimethoxy-5-((methylamino)sulphonyl)benzoic acid can be compared with other similar compounds, such as:
2,3-Dimethoxybenzoic acid: This compound lacks the sulphonyl group, making it less reactive in certain chemical reactions.
5-Sulphamoyl-2,3-dimethoxybenzoic acid: This compound has a similar structure but different functional groups, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of methoxy and sulphonyl groups, which confer specific chemical and biological properties.
Propriétés
Numéro CAS |
74651-63-1 |
|---|---|
Formule moléculaire |
C10H13NO6S |
Poids moléculaire |
275.28 g/mol |
Nom IUPAC |
2,3-dimethoxy-5-(methylsulfamoyl)benzoic acid |
InChI |
InChI=1S/C10H13NO6S/c1-11-18(14,15)6-4-7(10(12)13)9(17-3)8(5-6)16-2/h4-5,11H,1-3H3,(H,12,13) |
Clé InChI |
XXXLNTRZWHZOCN-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC(=C(C(=C1)OC)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



